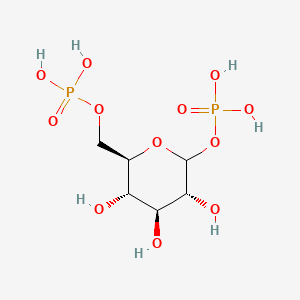

D-Glucose-1,6-diphosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

D-Glucose-1,6-diphosphate is a useful research compound. Its molecular formula is C6H14O12P2 and its molecular weight is 340.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biochemical Role

Glc-1,6-BP is primarily known for its role as an allosteric regulator in enzymatic reactions. It acts as an activator for phosphoglucomutase (PGM), a key enzyme in carbohydrate metabolism. The presence of Glc-1,6-BP significantly enhances the catalytic efficiency of PGM, facilitating the conversion of glucose-1-phosphate to glucose-6-phosphate, which is essential for glycolysis and glycogenolysis .

Table 1: Enzymatic Activation by D-Glucose-1,6-diphosphate

| Enzyme | Substrate | Activation Concentration (µM) | Effect on Activity |

|---|---|---|---|

| Phosphoglucomutase | Glucose-1-phosphate | 30-60 | 5-fold increase |

| Glycogen phosphorylase | Glycogen | 50 | Significant activation |

Ischemia and Hypoxia Treatment

One of the most notable medical applications of Glc-1,6-BP is in the treatment of ischemic conditions. Studies have demonstrated that exogenous administration of Glc-1,6-BP can enhance anaerobic energy production in ischemic tissues. This effect is particularly beneficial during acute ischemia when oxygen supply is limited .

Case studies have shown that patients with myocardial infarction who received Glc-1,6-BP exhibited improved hemodynamic parameters and reduced infarct size. The compound aids in ATP production under anaerobic conditions by promoting glycolysis, thereby supporting cell survival during hypoxic events .

Table 2: Clinical Outcomes from Glucose-1,6-Diphosphate Administration

| Condition | Treatment | Outcome |

|---|---|---|

| Myocardial Infarction | Glucose-1,6-diphosphate | Improved ECG readings and reduced infarct size |

| Acute Kidney Injury | Glucose-1,6-diphosphate | Enhanced renal function |

Biotechnological Applications

In biotechnology, Glc-1,6-BP serves as a valuable tool for metabolic engineering. By manipulating pathways involving Glc-1,6-BP, researchers can optimize the production of biofuels and biochemicals. For instance, enhancing the levels of this bisphosphate can lead to increased yields of ethanol from microbial fermentation processes .

Additionally, Glc-1,6-BP is utilized in the characterization of various phosphomutases and other enzymes involved in sugar metabolism. Its role as a substrate or inhibitor can provide insights into enzyme kinetics and regulatory mechanisms within metabolic pathways .

Neurodevelopmental Disorders

Recent research has indicated that mutations affecting enzymes responsible for Glc-1,6-BP synthesis can lead to neurodevelopmental disorders. In a study involving children with bi-allelic PGM2L1 mutations, it was found that impaired production of Glc-1,6-BP correlated with developmental delays and other neurological symptoms . This highlights the compound's significance beyond metabolic pathways into developmental biology.

Pharmacokinetics Studies

Pharmacokinetic studies have explored the absorption and efficacy of exogenous Glc-1,6-BP. Results indicated that higher doses are necessary to achieve effective plasma concentrations due to its rapid utilization by tissues during absorption . This insight is crucial for developing therapeutic protocols involving this compound.

Analyse Chemischer Reaktionen

Enzymatic Reactions and Metabolic Roles

D-Glucose-1,6-diphosphate serves as a coenzyme and regulator in multiple enzymatic processes:

Phosphoglucomutase (PGM) Activation

Glc-1,6-BP is required for the catalytic activity of phosphoglucomutase (PGM), which interconverts glucose-1-phosphate (G1P) and glucose-6-phosphate (G6P) during glycogen metabolism . The reaction proceeds via a bisphosphate intermediate:

G1P↔Glc-1,6-BP↔G6P

-

Kinetic parameters :

Glycolytic Regulation

In Synechocystis and other bacteria, Glc-1,6-BP is synthesized from fructose-1,6-bisphosphate (Frc-1,6-BP) via the Slr1334 enzyme, a member of the α-phosphohexomutase (αPHM) superfamily . The reversible reaction is:

Frc-1,6-BP+G1P/G6P↔Glc-1,6-BP+Frc-6-P

Activation of Other Phosphomutases

Glc-1,6-BP activates enzymes beyond PGM, including:

Cyanogen-Mediated Phosphorylation

In a simulated prebiotic environment, α-D-glucose-1-phosphate reacts with orthophosphate in the presence of cyanogen (N≡C–C≡N) :

α-Glucose-1-phosphate+PO43−cyanogenα-Glc-1,6-BP

Equilibrium and Interconversion Dynamics

Glc-1,6-BP exists in equilibrium with other bisphosphates, mediated by specialized enzymes:

| Reaction | Enzyme | Equilibrium Constant (K<sub>eq</sub>) | Source |

|---|---|---|---|

| Frc-1,6-BP ↔ Glc-1,6-BP | Slr1334 (αPHM) | 0.8–1.2 (pH 7.0) | |

| G1P ↔ Glc-1,6-BP ↔ G6P | Phosphoglucomutase | 0.05–0.1 (favors G6P) |

Biochemical and Clinical Significance

Eigenschaften

Molekularformel |

C6H14O12P2 |

|---|---|

Molekulargewicht |

340.12 g/mol |

IUPAC-Name |

[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl] dihydrogen phosphate |

InChI |

InChI=1S/C6H14O12P2/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15)/t2-,3-,4+,5-,6?/m1/s1 |

InChI-Schlüssel |

RWHOZGRAXYWRNX-GASJEMHNSA-N |

SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |

Isomerische SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |

Kanonische SMILES |

C(C1C(C(C(C(O1)OP(=O)(O)O)O)O)O)OP(=O)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.